molecular formula C7H10NO7PS B14500276 3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid CAS No. 64893-69-2

3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid

Katalognummer: B14500276
CAS-Nummer: 64893-69-2
Molekulargewicht: 283.20 g/mol
InChI-Schlüssel: GUJOVAGILWAUAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid is an organic compound that features both amino and sulfonic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid typically involves the introduction of amino, methoxy, phosphono, and sulfonic acid groups onto a benzene ring. The process may include steps such as nitration, reduction, sulfonation, and phosphorylation under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include continuous flow systems, high-pressure reactors, and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The methoxy and phosphono groups may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-methoxybenzenesulfonic acid
  • 5-Amino-2-methoxybenzenesulfonic acid

Comparison

Compared to similar compounds, 3-Amino-2-methoxy-5-phosphonobenzene-1-sulfonic acid is unique due to the presence of the phosphono group, which can significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific applications where the phosphono functionality is required.

Eigenschaften

CAS-Nummer

64893-69-2

Molekularformel

C7H10NO7PS

Molekulargewicht

283.20 g/mol

IUPAC-Name

3-amino-2-methoxy-5-phosphonobenzenesulfonic acid

InChI

InChI=1S/C7H10NO7PS/c1-15-7-5(8)2-4(16(9,10)11)3-6(7)17(12,13)14/h2-3H,8H2,1H3,(H2,9,10,11)(H,12,13,14)

InChI-Schlüssel

GUJOVAGILWAUAP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1S(=O)(=O)O)P(=O)(O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.